molecular formula C13H14O B14229868 5-Hexynal, 6-(2-methylphenyl)- CAS No. 823785-35-9

5-Hexynal, 6-(2-methylphenyl)-

Cat. No.: B14229868
CAS No.: 823785-35-9
M. Wt: 186.25 g/mol
InChI Key: HXHOTOAECWCSKM-UHFFFAOYSA-N
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Description

5-Hexynal, 6-(2-methylphenyl)- is an organic compound with the molecular formula C13H14O It is characterized by the presence of an aldehyde group and an alkyne group, making it a versatile molecule in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexynal, 6-(2-methylphenyl)- typically involves the use of alkyne and aldehyde precursors. One common method is the Sonogashira coupling reaction, which allows the coupling of alkynes with aryl or vinyl halides in the presence of a palladium catalyst. This reaction is carried out under mild conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods: Industrial production of 5-Hexynal, 6-(2-methylphenyl)- may involve large-scale Sonogashira coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The use of continuous flow reactors can enhance the scalability and efficiency of the production process.

Types of Reactions:

    Oxidation: 5-Hexynal, 6-(2-methylphenyl)- can undergo oxidation to form carboxylic acids.

    Reduction: The compound can be reduced to primary alcohols.

    Substitution: The alkyne group in 5-Hexynal, 6-(2-methylphenyl)- can participate in substitution reactions, such as the Sonogashira coupling reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidizing Agents: Chromic acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products:

    Oxidation: 6-Hexanoic acid.

    Reduction: 1-Hexanol.

    Substitution: Various substituted alkynes and alkenes.

Scientific Research Applications

Chemistry: 5-Hexynal, 6-(2-methylphenyl)- is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.

Biology and Medicine: The compound has shown potential in neuroscience research, particularly in studies investigating neurodegenerative diseases like Alzheimer’s and Parkinson’s. It can inhibit the aggregation of specific proteins linked to these diseases, potentially preventing neuronal damage.

Industry: 5-Hexynal, 6-(2-methylphenyl)- exhibits antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents. It can effectively inhibit the growth of various bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 5-Hexynal, 6-(2-methylphenyl)- involves its interaction with molecular targets and pathways in biological systems. In neuroscience research, it may modulate neurotransmitter activity in the brain, influencing processes like learning and memory. The compound’s ability to inhibit protein aggregation is linked to its interaction with specific protein structures, preventing the formation of toxic aggregates.

Comparison with Similar Compounds

    5-Hexyn-1-ol: Similar in structure but lacks the aromatic ring.

    6-Iodo-1-hexyne: Contains an iodine atom instead of the aldehyde group.

    5-Hexynoic acid: Similar alkyne group but with a carboxylic acid instead of an aldehyde.

Uniqueness: 5-Hexynal, 6-(2-methylphenyl)- is unique due to its combination of an aldehyde group and an alkyne group, along with an aromatic ring

Properties

CAS No.

823785-35-9

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

6-(2-methylphenyl)hex-5-ynal

InChI

InChI=1S/C13H14O/c1-12-8-5-6-10-13(12)9-4-2-3-7-11-14/h5-6,8,10-11H,2-3,7H2,1H3

InChI Key

HXHOTOAECWCSKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C#CCCCC=O

Origin of Product

United States

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